4-Bromopyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSAOCTEXRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591488 | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115514-66-4 | |
| Record name | 4-Bromopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine, 4-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Bromopyridazine and Its Derivatives
Strategic Approaches to Pyridazine (B1198779) Ring Construction and Functionalization
The formation and subsequent modification of the pyridazine ring are fundamental to the synthesis of 4-bromopyridazine and its derivatives. Key strategies include cyclization, nucleophilic substitution, and ortho-metallation.
Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)
A classical and versatile method for constructing the pyridazine core involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. scholarsresearchlibrary.comajgreenchem.comimperial.ac.uk This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. scholarsresearchlibrary.comchemtube3d.com The use of substituted hydrazines and various 1,4-dicarbonyl precursors allows for the introduction of a wide range of substituents onto the pyridazine framework. researchgate.net
A typical reaction scheme involves:
Reaction of a 1,4-dicarbonyl compound with hydrazine hydrate. ajgreenchem.com
Formation of a dihydropyridazine intermediate. scholarsresearchlibrary.com
Oxidation of the intermediate to yield the final pyridazine product. Dehydrogenation can be achieved using reagents like bromine in acetic acid. scholarsresearchlibrary.com
This approach is foundational for creating the basic pyridazine structure before further modifications, such as bromination, are performed.
Functionalization via Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridazine rings, particularly for introducing substituents by replacing a halogen. pearson.comsci-hub.se In the context of bromopyridazines, the bromine atom serves as a good leaving group, facilitating its replacement by various nucleophiles. rsc.org
The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. sci-hub.se For instance, the reaction of 2-bromopyridine (B144113) with sodium amide yields 2-aminopyridine (B139424) through a nucleophilic substitution mechanism. pearson.com Similarly, various sulfur, oxygen, and carbon nucleophiles can displace the bromide ion. sci-hub.se The efficiency of these reactions can often be enhanced through the use of microwave irradiation, which can significantly shorten reaction times and improve yields. sci-hub.se
Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caharvard.edu This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. uwindsor.ca
For pyridazine, which is a π-deficient heterocycle, the introduction of a directing group is often necessary to control the site of metallation. uwindsor.ca Hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the directed metallation of electron-poor heteroarenes. harvard.edu The use of Lewis acids, such as BF₃·OEt₂, can also influence the regioselectivity of the metallation. researchgate.netresearchgate.net Researchers have successfully achieved C4-metallation of the pyridazine ring by employing a bidentate diboroanthracene Lewis acid, a notable achievement in controlling regioselectivity. researchgate.netresearchgate.net This strategy allows for the precise introduction of functional groups at specific positions on the pyridazine ring, which is crucial for the synthesis of complex derivatives. researchgate.net
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile substrate for these reactions, allowing for the introduction of a wide array of functional groups.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods. beilstein-journals.orgmdpi.com In the case of this compound, this reaction allows for the formation of a new carbon-carbon bond at the 4-position.
The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand. rsc.org A variety of palladium catalysts and ligands have been explored to optimize the reaction conditions for different substrates. nih.govrsc.orgacs.org For instance, the use of Pd(OAc)₂ with the ligand XPhos has been found to be effective for the Suzuki coupling of certain diazocines with 4-bromotoluene. nih.gov The choice of base and solvent system is also critical for the success of the reaction. nih.govrsc.org
Research has shown that the functionalization of diazocines with 4-bromopyridine (B75155) can be challenging, sometimes requiring elevated temperatures and specific solvent choices like DMSO. nih.govrsc.org Despite these challenges, the Suzuki-Miyaura reaction remains a powerful method for creating diverse pyridazine derivatives. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |
| 4-Bromoanisole | Diazocine boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 95% nih.gov |
| 1-Bromo-4-nitrobenzene | Diazocine boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 80% nih.gov |
| 4-Bromotoluene | Diazocine boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 91% nih.gov |
| 4-Bromopyridine | Diazocine boronic ester | Pd(OAc)₂ / XPhos | KOH | THF/H₂O | 66% nih.gov |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction involves the coupling of an organostannane (organotin) compound with an organic halide, catalyzed by a palladium complex. tandfonline.com This reaction is known for its tolerance of a wide range of functional groups.
This compound can be effectively coupled with various organostannanes to introduce alkyl, aryl, and other groups at the 4-position. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For example, Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings. rsc.org
Studies comparing Stille and Suzuki reactions for the functionalization of certain heterocyclic systems have shown that Stille coupling can sometimes provide better yields, particularly for challenging substrates or for the introduction of sterically demanding groups. nih.govrsc.org For instance, the coupling of various heterocycles like thiophenes and pyridine (B92270) with a diazocine stannane (B1208499) derivative gave excellent yields (90-94%) via Stille coupling, while the corresponding Suzuki coupling resulted in more moderate yields (57-66%). nih.govrsc.org
Table 2: Comparison of Stille and Suzuki Coupling Yields for Diazocine Functionalization
| Coupling Partner (Aryl Bromide) | Stille Coupling Yield | Suzuki Coupling Yield |
| 4-Bromoanisole | 90% nih.gov | 95% nih.gov |
| 1-Bromo-4-nitrobenzene | 89% nih.gov | 80% nih.gov |
| 4-Bromotoluene | 84% nih.gov | 91% nih.gov |
| 4-Bromopyridine | 90% nih.gov | 66% nih.gov |
| 2-Bromothiophene | 94% nih.gov | 57% nih.gov |
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgwikipedia.org This reaction is instrumental in the synthesis of alkynylpyridazines, which are valuable intermediates in organic synthesis. The general scheme for the Sonogashira coupling of this compound involves its reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.
The synthesis of various alkynylpyridazines has been achieved in good to excellent yields through this methodology. thieme-connect.de For instance, the coupling of this compound hydrochloride with different terminal alkynes can be performed using a palladium catalyst, a copper(I) iodide (CuI) cocatalyst, and a base like triethylamine (B128534) (TEA) or piperidine (B6355638) in a suitable solvent such as acetonitrile (B52724). washington.edu The use of acetonitrile as a solvent has been found to be optimal for the coupling reaction involving this compound hydrochloride. washington.edu
A modified Sonogashira protocol has been reported to diminish the undesirable homocoupling of the terminal alkyne, thereby increasing the yield of the desired cross-coupled product. washington.edu In a specific example, the reaction of 4-bromopyridine hydrochloride with an N,N-dimethylaminophenyl-substituted alkyne in the presence of a palladium catalyst and CuI in acetonitrile at reflux for 8 hours resulted in a 94% yield of the cross-coupled product. washington.edu While this example uses a pyridine derivative, the conditions are illustrative of those applicable to this compound.
The table below summarizes representative examples of Sonogashira cross-coupling reactions for the synthesis of pyridazine and pyridine derivatives.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound hydrochloride | N,N-dimethylaminophenylacetylene | Pd catalyst, CuI | Piperidine or TEA | Acetonitrile | 94 | washington.edu |
| 3-Halogen-2-aminopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 72-96 | scirp.org |
| 4-Bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Good | researchgate.net |
Negishi Cross-Coupling Protocols
The Negishi cross-coupling reaction provides another efficient route for C-C bond formation, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. rsc.orgwikipedia.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of various heterocyclic compounds. orgsyn.orgrsc.org
In the context of pyridazine chemistry, Negishi coupling can be employed to introduce aryl or other organic substituents at the 4-position of the pyridazine ring. The general procedure involves the preparation of an organozinc reagent, which is then coupled with this compound in the presence of a suitable palladium or nickel catalyst. For example, the coupling of 3,6-dichloropyridazine (B152260) with a benzyl (B1604629) zinc reagent has been successfully demonstrated. rsc.org
The synthesis of 2-aryl-substituted pyridines and thiophenes has been achieved in high yields through the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, showcasing the utility of this method for heteroaromatic compounds. organic-chemistry.org While direct examples for this compound are not extensively detailed in the provided search results, the principles are transferable. The reaction of pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst like Pd(dba)₂ and a ligand such as XPhos is a known strategy for synthesizing bipyridine derivatives. mdpi.com
The following table presents examples of Negishi cross-coupling reactions involving pyridazine and pyridine derivatives.
| Organohalide | Organozinc Reagent | Catalyst | Ligand | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Methyl 3-(bromomethyl)-4-methoxybenzoate derived zincate | Palladium catalyst | - | 61 | rsc.org |
| 2-Bromopyridine | 2-Pyridyl zinc halide | Pd(dba)₂ | XPhos | High | mdpi.com |
| Bromo-substituted pyridines | Arylzinc species | Ni(acac)₂ | Xantphos or DPEPhos | - | researchgate.net |
Palladium-Mediated Coupling with Organozinc Intermediates
Palladium-catalyzed cross-coupling reactions involving organozinc intermediates are a cornerstone of modern organic synthesis for constructing C-C bonds. nih.govnobelprize.org These reactions are particularly valuable for functionalizing heterocyclic systems like pyridazine. The direct insertion of active zinc into bromopyridines can generate stable organozinc reagents that subsequently participate in palladium-catalyzed coupling reactions with a variety of electrophiles. nih.gov
The synthesis of selectively protected pyridine-containing azamacrocycles has been accomplished using a palladium(0)-catalyzed coupling of an organozinc iodide reagent with a functionalized bromopyridine. nih.gov This key coupling step generates an intermediate that can be further elaborated. This strategy highlights the potential for creating complex molecules based on a pyridazine core by coupling this compound with suitable organozinc reagents.
The versatility of this approach is further demonstrated by the coupling of ferrocenylzinc complexes with various nitrogen-containing heterocycles, including pyrazines and pyrimidines, under palladium catalysis. torontomu.ca The formation of stable organozinc hydride pyridine complexes has also been reported, which can act as selective reducing agents. uu.nl
The table below provides an overview of palladium-mediated coupling reactions with organozinc intermediates for the synthesis of pyridine derivatives.
| Substrate 1 | Substrate 2 | Catalyst | Application | Reference |
| Bromopyridine derivative | Organozinc iodide reagent | Pd(0) | Synthesis of azamacrocycles | nih.gov |
| 2-Bromopyridine | Active zinc | - | Preparation of 2-pyridylzinc bromide | nih.gov |
| Ferrocenylzinc complex | Pyrazines, pyrimidines | Palladium catalyst | Synthesis of ferrocene-containing ligands | torontomu.ca |
Flow Chemistry and Continuous Synthesis of this compound and Related Compounds
Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processes, including enhanced safety, better process control, and scalability. organic-chemistry.orgthieme-connect.com This technology is increasingly being applied to the synthesis of heterocyclic compounds, including pyridazine derivatives.
One-Flow Operations for Unstable Intermediates
A significant advantage of flow chemistry is the ability to generate and immediately use unstable intermediates in a subsequent reaction step, a concept known as a "one-flow" operation. thieme-connect.comthieme-connect.comdntb.gov.ua This is particularly relevant for compounds like 4-bromopyridine, which is known for its low stability and is often handled as its hydrochloride salt. thieme-connect.comresearchgate.net
Research has demonstrated the integration of multiple operations, such as desalting, liquid-liquid separation, and subsequent reaction, into a single continuous flow process. thieme-connect.comthieme-connect.com For example, 4-bromopyridine hydrochloride can be desalted with a basic aqueous solution, the organic layer separated using a flow separation membrane, and the resulting unstable 4-bromopyridine can be immediately subjected to a halogen-lithium exchange reaction. thieme-connect.com This entire sequence can be completed in a matter of seconds, leading to higher yields compared to conventional batch methods due to the minimization of decomposition of the unstable intermediate. thieme-connect.comthieme-connect.com
Integration of Multiple Operations in Flow Microreactors
Flow microreactors enable the integration of multiple synthetic steps into a single, continuous process, which is highly advantageous for the synthesis of complex molecules. cam.ac.uknih.govumontreal.ca This approach, often referred to as multistep flow synthesis, can involve a sequence of reactions, work-ups, and purifications within a closed system. google.comdurham.ac.uk
Metal-Halogen Exchange Reactions in Flow Systems
Metal-halogen exchange is a fundamental transformation in organic synthesis for the generation of organometallic reagents. Performing these reactions in flow systems offers precise control over reaction time and temperature, which is crucial for handling highly reactive intermediates like organolithium compounds. thieme-connect.com
The halogen-lithium exchange of bromoaryl-substituted β-lactams has been successfully conducted at low temperatures, demonstrating the feasibility of this reaction on molecules with sensitive functional groups. tcnj.edu In a flow chemistry context, the metal-halogen exchange of 4-bromopyridine has been achieved in a very short residence time (0.22 seconds) to generate the corresponding pyridyllithium species, which can then be trapped with various electrophiles. thieme-connect.com This "flash chemistry" approach avoids the need for cryogenic temperatures often required in batch processes. researchgate.net The application of such flow-based metal-halogen exchange reactions to this compound would open up rapid and efficient pathways to a wide array of functionalized pyridazine derivatives. The use of packed-bed reactors with reagents like sodium iodide has also been explored for halogen exchange in continuous flow. nih.gov
Regioselective Synthesis and Isomerization Strategies
The base-catalyzed isomerization of haloarenes is a known strategy for achieving unconventional selectivity in nucleophilic aromatic substitution reactions, particularly for pyridine-based systems. This methodology often involves the use of strong bases to facilitate the migration of a halogen atom, proceeding through aryne intermediates. For instance, the isomerization of 3-bromopyridines to 4-bromopyridines has been demonstrated using superbases like P4-t-Bu. nih.govnih.gov However, the direct application of this base-catalyzed isomerization to produce this compound from other brominated pyridazine isomers is not well-documented in the reviewed scientific literature. The distinct electronic properties of the pyridazine nucleus, with its two adjacent nitrogen atoms, compared to pyridine, mean that reaction pathways and stabilities of intermediates can differ significantly, and such transformations cannot be assumed.
The synthesis of substituted pyridazines can proceed through highly reactive hetaryne intermediates, specifically didehydropyridazines (pyridaynes). Research has shown that the reaction of 4-halogenopyridazines with nucleophiles like potassium amide in liquid ammonia (B1221849) involves a 4,5-didehydropyridazine intermediate. The formation of this intermediate is supported by the observation that the product distribution is independent of the nature of the leaving halogen atom (Cl, Br, or I). This SN(EA) mechanism, involving elimination followed by addition, is a key strategy for introducing substituents at positions that might otherwise be difficult to functionalize. The amination of 4-halogenopyridazines, for example, yields a mixture of 4- and 5-aminopyridazines, which is consistent with the nucleophilic addition of an amide ion to the pyridazyne intermediate.
Base-Catalyzed Aryl Halide Isomerization to 4-Bromopyridazines
Biocatalytic Approaches in Pyridazine Synthesis
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high regio- and enantioselectivity under mild conditions.
Photoenzymatic catalysis, which merges the capabilities of photochemistry and enzymatic reactions, has emerged as a powerful tool for novel bond formations. Methodologies for the asymmetric hydroarylation of alkenes using (hetero)aryl halides have been developed, often employing ene-reductases activated by light. uni.luontosight.ai These reactions create valuable C(sp²)–C(sp³) linkages with high stereocontrol. While these methods are described for a range of heteroaryl halides, specific examples detailing the photoenzymatic hydroarylation of this compound or its derivatives are not prominently featured in the current scientific literature. Although chemo-catalytic hydroarylation of pyridazine has been reported, the development of a specific photoenzymatic route remains an area for future exploration. frontiersin.org
Ene-reductases (EREDs), primarily known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds, are versatile biocatalysts. Their application has been extended to various non-natural transformations, including C-C bond-forming reactions. fishersci.ca These enzymes can be harnessed in cascades or through photoexcitation to generate and control radical intermediates for complex bond constructions. However, the direct application of ene-reductase catalysis for the specific formation of a C(sp²)–C(sp³) bond by functionalizing the pyridazine core of a compound like this compound is not explicitly detailed in the reviewed literature. The development of such a biocatalytic method would be a novel extension of the ERED toolbox.
The N-oxidation of heteroaromatic compounds is a crucial transformation that can activate the ring for further functionalization or impart new biological activities. Several enzyme families have been shown to effectively catalyze the N-oxidation of pyridazine and related diazines.
Unspecific Peroxygenases (UPOs): Fungal unspecific peroxygenases (UPOs, EC 1.11.2.1), such as the well-studied enzyme from Agrocybe aegerita, are highly versatile biocatalysts. nih.govfrontiersin.orgdechema-dfi.de These heme-thiolate enzymes can transfer an oxygen atom from hydrogen peroxide to a wide array of substrates, including N-heterocycles like pyridine, leading to the formation of N-oxides. rsc.org Their broad substrate scope suggests they are capable candidates for the N-oxidation of pyridazine derivatives. nih.govcenmed.com
Di-iron Monooxygenases: A notable example of a highly efficient biocatalytic system for N-oxidation utilizes the soluble di-iron monooxygenase PmlABCDEF. nih.govresearchgate.net Whole-cell biocatalysts expressing this enzyme have demonstrated high productivity for the N-oxidation of various diazines, including pyrazine (B50134) and pyrimidine (B1678525). nih.gov This system operates under environmentally benign conditions and has achieved high substrate conversion and product yields, reaching gram-scale production in simple shake-flask cultures. nih.gov Given that pyrazine and pyrimidine are isomers of pyridazine, this monooxygenase system represents a highly promising methodology for the regioselective N-oxidation of pyridazine derivatives. Studies on mutants of the PmlABCDEF enzyme have also shown that its regioselectivity can be engineered, allowing for the production of specific N-oxide isomers that are otherwise difficult to obtain. mdpi.com
Below is a table summarizing the product titers for the N-oxidation of related diazines using the PmlABCDEF monooxygenase system.
| Substrate | Product | Product Titer (g/L) |
| Pyridine | Pyridine-1-oxide | 18.0 |
| Pyrazine | Pyrazine-1-oxide | 19.1 |
| 2-Aminopyrimidine | 2-Aminopyrimidine-1-oxide | 18.3 |
| Data sourced from a study on a soluble di-iron monooxygenase PmlABCDEF biocatalysis system. nih.gov |
Advanced Reaction Mechanisms and Kinetics of 4 Bromopyridazine
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-bromopyridazine, where a nucleophile replaces the bromine atom on the aromatic ring. This process is distinct from SN2 reactions, as it occurs at a trigonal sp2 hybridized carbon atom and from SN1 reactions, which would involve an unstable aryl cation. The SNAr mechanism generally proceeds through a two-step addition-elimination process. wikipedia.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily lost during this step, which is typically the rate-determining step of the reaction. libretexts.orgiscnagpur.ac.in In the second, faster step, the leaving group (in this case, bromide) is eliminated, and the aromaticity of the pyridazine (B1198779) ring is restored. libretexts.orgiscnagpur.ac.in
The reactivity of the pyridazine ring toward nucleophilic attack is enhanced by the presence of the nitrogen atoms, which are electron-withdrawing and help to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org This effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge onto the heteroatoms. masterorganicchemistry.comresearchgate.net
The reactivity of pyridazine derivatives in SNAr reactions can be significantly increased by the formation of a pyridinium (B92312) salt. The quaternization of a ring nitrogen atom creates a positive charge on the ring, which strongly enhances its electrophilicity and susceptibility to nucleophilic attack.
In a related study on halopyridines, the formation of an N-phosphonium pyridinium dicationic intermediate was shown to facilitate SNAr reactions that would otherwise not proceed or would require harsh conditions. nih.gov This intermediate dramatically increases the reactivity of the ring towards nucleophilic attack. nih.gov Although this specific example involves pyridine (B92270), the principle applies to pyridazine as well. The formation of a pyridinium species, for instance through protonation or reaction with a Lewis acid, makes the ring more electron-deficient and thus more reactive towards nucleophiles.
The rate of an SNAr reaction is influenced by several factors, including the nature of the leaving group and the nucleophile.
Nucleophile: The nature of the nucleophile also affects the rate of SNAr reactions. Stronger nucleophiles will generally react faster. lumenlearning.com However, because the nucleophile is involved in the rate-determining step, its strength and concentration directly influence the reaction kinetics. libretexts.org In some cases, if multiple nucleophiles are present, their relative strengths and concentrations will determine the product distribution. libretexts.orglibretexts.org
While the SNAr mechanism is common, another pathway for nucleophilic substitution on aromatic rings is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. nptel.ac.in This mechanism involves a chain reaction with radical and radical anion intermediates. researchgate.net
The SRN1 process is typically initiated by an electron transfer to the aryl halide, forming a radical anion. This radical anion then fragments to give an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting aryl halide to propagate the chain. nptel.ac.in
For some halopyridines, the SRN1 mechanism can be competitive with or even favored over the SNAr mechanism, particularly with certain nucleophiles and under photochemical or electrochemical initiation. reddit.comnptel.ac.in In one specific case, the reaction of a bromopyridine was found to proceed efficiently via an SRN1 mechanism, which was unexpected as SNAr is more common. reddit.com The substrate scope for SRN1 reactions is broad and can include unactivated aryl halides that are unreactive under SNAr conditions. nptel.ac.inresearchgate.net
Influence of Leaving Group and Nucleophile on Reaction Rate
Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a powerful method for the functionalization of aryl halides, including this compound. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. znaturforsch.comprinceton.edu The result is the replacement of the halogen atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. znaturforsch.com
The rate of halogen-lithium exchange is generally faster for heavier halogens, following the trend I > Br > Cl. princeton.edu The reaction is often reversible, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu
A significant challenge in using organolithium intermediates derived from pyridazines and pyridines is their instability, even at low temperatures. dntb.gov.uaresearchgate.net These intermediates can be prone to decomposition or side reactions. researchgate.net
Flash chemistry, which utilizes flow microreactors, offers a solution to this problem. researchgate.netd-nb.info By conducting reactions in a continuous flow system, it is possible to achieve precise control over reaction times (often on the order of seconds or milliseconds) and temperatures. d-nb.inforesearchgate.net This allows for the generation of highly unstable intermediates, like 4-lithiopyridazine, which can be immediately reacted with an electrophile before they have a chance to decompose. dntb.gov.uaresearchgate.net
For example, a one-flow system has been developed for 4-bromopyridine (B75155), which is also unstable. dntb.gov.uaresearchgate.net In this system, the deprotection of the hydrochloride salt, phase separation, and the subsequent halogen-lithium exchange were all integrated into a single, rapid process, completed within seconds. dntb.gov.uathieme-connect.com This approach not only improves yields but also allows for reactions that are difficult or impossible to perform using traditional batch chemistry. researchgate.netkyoto-u.ac.jp
Directed Metalation Group (DMG) Chemistry and Ortho-Lithiation
Directed ortho-metalation (DoM) is a strategy for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org A DMG is a functional group that can coordinate to the organolithium reagent, bringing the base in close proximity to an ortho proton and facilitating its removal. baranlab.orgnlc-bnc.ca This generates a lithiated intermediate that can then react with electrophiles, leading to substitution specifically at the ortho position. organic-chemistry.org
In the context of pyridazine chemistry, the ring nitrogens themselves can act as directing groups. However, the inherent reactivity of the C-H bonds in pyridazine can lead to a lack of selectivity. In some cases, a strategically placed halogen can influence the site of deprotonation. For instance, studies on 4-bromopyridine have shown that halide-directed deprotonation can occur, leading to the formation of an organozinc species after transmetalation, which then undergoes coupling reactions. researchgate.net While this is not a classical DoM with an external DMG, the bromine atom influences the regioselectivity of the metalation.
For more complex substituted pyridines and other heterocycles, various functional groups can serve as DMGs, allowing for precise functionalization. baranlab.orgarkat-usa.org The combination of a halogen-lithium exchange with subsequent directed metalation can also be a powerful strategy for synthesizing polysubstituted pyridazines.
Computational and Theoretical Studies of Reaction Pathways
Computational chemistry has become an indispensable tool for the detailed investigation of complex reaction mechanisms that are often difficult to fully characterize through experimental means alone. For halogenated heterocyclic compounds like this compound, theoretical studies, particularly those employing quantum chemical methods, provide deep insights into reaction feasibility, selectivity, and the intricate electronic and structural changes that occur during a chemical transformation. These computational approaches allow for the mapping of potential energy surfaces, which describe the energy of a chemical system as a function of its geometry.
By identifying the structures of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a proposed reaction pathway. This theoretical framework is crucial for interpreting experimental observations, predicting the outcomes of new reactions, and designing more efficient synthetic routes. State-of-the-art quantum chemical methodologies are well-suited for analyzing complex reaction paths and modeling the kinetics of catalytic reactions.
Density Functional Theory (DFT) stands as a primary computational method for elucidating the reaction mechanisms of organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the relatively large systems often involved in catalytic reactions. DFT calculations are used to optimize the geometries of all stationary points along a reaction coordinate—including reactants, intermediates, transition states, and products—and to determine their corresponding electronic energies.
While specific DFT studies on this compound are not extensively documented, the methodologies are well-established through research on analogous compounds such as other bromopyridines and substituted pyridazines. These studies serve as a blueprint for how the reaction mechanisms of this compound can be computationally explored.
Key applications of DFT in studying reaction mechanisms include:
Mapping Multi-step Reactions: For complex transformations like the Suzuki-Miyaura cross-coupling, DFT has been used to model the entire catalytic cycle. In a study on a 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT calculations elucidated the sequential coupling pathways and accounted for unexpected side products resulting from hydrodebromination. The modeling provided reasonable mechanisms to explain the observed regioselectivity. fishersci.ca
Elucidating Reaction Pathways: DFT calculations can help to confirm or distinguish between possible reaction mechanisms. For instance, in the photoredox alkylation of halopyridines, computational studies supported a mechanism involving a proton-coupled electron transfer (PCET). fishersci.se Similarly, in nucleophilic aromatic substitution (SNAr) reactions, DFT can determine whether the mechanism is a concerted process or a stepwise one involving a stable Meisenheimer intermediate. acs.org
Investigating the Role of Catalysts and Solvents: The effect of the chemical environment can be explicitly modeled. A computational investigation into the SNAr reaction of 2-bromopyridine (B144113) with thiophenol showed that a single water molecule could act as a catalyst, significantly lowering the transition state energy by forming stabilizing hydrogen bonds. niscpr.res.in DFT calculations can also model the effect of different solvents on the reaction's energy requirements. niscpr.res.in
Predicting Intermediate Structures: DFT is often used to predict the structure of transient intermediates that are difficult to isolate or observe experimentally. In studies of the Suzuki-Miyaura reaction, DFT calculations have predicted the structures of elusive arylpalladium(II)boronate complexes, which are key pre-transmetalation intermediates. mdpi.com
The core of understanding reaction kinetics from a theoretical perspective lies in the analysis of the transition state (TS). A transition state is not a stable molecule but rather a specific, fleeting geometry that represents the highest energy point along the minimum energy path between reactants and products. In computational chemistry, a transition state is mathematically defined as a first-order saddle point on the potential energy surface. A key characteristic of a successfully located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion that transforms the reactants into products.
The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) is the energy difference between the transition state and the reactants. According to transition state theory, the reaction rate is exponentially dependent on this energy barrier; a lower activation energy corresponds to a faster reaction.
Computational studies on related heterocyclic systems provide examples of how transition state analysis is applied:
Calculating Activation Barriers: In the DFT-modeled Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one, researchers calculated the activation barriers (ΔE‡) for the elementary steps, providing quantitative insight into the feasibility of different pathways. fishersci.ca
Quantifying Catalytic Effects: The role of a catalyst is to lower the activation energy. A DFT study on the nucleophilic substitution of 2-bromopyridine with thiophenol quantified this effect, finding that a water molecule catalyst lowers the transition state energy by 5.58 kcal/mol by forming two stabilizing hydrogen bonds with the transition state structure. niscpr.res.in In the absence of the catalyst, the reaction in the gas phase has a much higher barrier.
Comparing Reaction Pathways: When multiple reaction pathways are possible, calculating the activation energy for each allows for the prediction of the major product. The pathway with the lowest activation barrier will be the most kinetically favorable.
The table below presents data from computational studies on bromopyridine and pyridazinone systems, illustrating the types of energetic information that can be obtained through DFT calculations. These examples demonstrate the methodology that would be applied to investigate the reactivity of this compound.
{{#each data}} {{/each}}| Reaction | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|---|
| {{Reaction}} | {{System}} | {{Computational_Method}} | {{Calculated_Parameter}} | {{Value}} | [{{Reference}}] |
Advanced Applications of 4 Bromopyridazine in Research Disciplines
Medicinal Chemistry and Drug Discovery
4-Bromopyridazine has emerged as a versatile scaffold in medicinal chemistry, offering a valuable starting point for the synthesis of a wide array of therapeutic agents. Its unique electronic properties and reactive nature make it an attractive building block for drug discovery programs targeting a range of diseases.
This compound serves as a key precursor in the synthesis of various biologically active compounds. ontosight.ainih.gov Its bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. nih.gov An efficient method for the preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines starts from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and palladium-catalyzed cross-coupling reactions. nih.gov This highlights the utility of the bromopyridazine core in generating libraries of compounds for biological screening.
The pyridazine (B1198779) nucleus is a common feature in many compounds with therapeutic potential against neurological disorders and cancer. chemimpex.comsmolecule.comdataintelo.comjustdial.com Derivatives of 4-bromopyridine (B75155), a related heterocyclic compound, have been investigated for their potential in treating such conditions. smolecule.comnetascientific.com For instance, certain 4-bromopyridine derivatives serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comnetascientific.com In the realm of oncology, cisplatin (B142131) derivatives incorporating a 4-bromopyridine ligand have been studied for their potential as anticancer agents with the aim of improving efficacy and reducing side effects compared to the parent drug. ontosight.ai The introduction of the 4-bromopyridine ligand alters the compound's stability, reactivity, and interaction with biomolecules. ontosight.ai
This compound and its derivatives have been identified as inhibitors of several key enzymes. A study screening a library of "switchable electrophiles" for the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), a proposed drug target, identified this compound as a novel covalent fragment that inactivates human DDAH1. researchgate.netacs.org
Furthermore, derivatives of related bromopyridines have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. flowfrontier.co.jpthieme-connect.comopenmedicinalchemistryjournal.com For example, a flash synthesis of an AChE inhibitor has been enabled by a one-flow operation utilizing 4-bromopyridine. flowfrontier.co.jpthieme-connect.com The synthesis of novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives using 3-bromopyridine (B30812) as a starting material has also yielded potent AChE inhibitors. openmedicinalchemistryjournal.com
4-Halopyridines, a class of compounds that includes this compound, have been identified as quiescent affinity labels. nih.govnih.gov These molecules are relatively unreactive in their neutral state but become significantly more electrophilic upon protonation, which can be facilitated by the microenvironment of an enzyme's active site. nih.gov This "switchable" reactivity allows for selective covalent modification of target proteins. nih.gov
Specifically, 4-bromo-2-methylpyridine, a related compound, has been characterized as a quiescent affinity label of DDAH, where it covalently modifies the active-site cysteine residue. nih.govnih.gov This mechanism involves the enzyme stabilizing the more reactive protonated form of the halopyridine, leading to irreversible inactivation. nih.govwikipedia.org This discovery of halopyridines as covalent protein modifiers has opened up new avenues for developing selective biochemical probes and therapeutic agents. nih.govnih.gov
The inherent reactivity of the carbon-bromine bond in this compound makes it an invaluable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). pharmanoble.com Pharmaceutical intermediates are crucial chemical compounds that serve as the foundation for the synthesis of APIs. pharmanoble.com The structure of this compound allows it to be a versatile intermediate, participating in various chemical reactions to construct the intricate molecular frameworks of modern drugs. netascientific.com Its utility is particularly noted in the development of pharmaceuticals for neurological disorders.
Quiescent Affinity Labels and Covalent Protein Modifiers
Materials Science
The application of pyridazine derivatives extends beyond medicine into the realm of materials science. While direct research on this compound in this field is emerging, studies on the closely related 4-bromopyridine demonstrate the potential of this class of compounds. For instance, 4-bromopyridine has been used as a ligand to create cyano-bridged bimetallic assemblies that exhibit interesting magneto-optical properties. alfa-chemistry.com
Furthermore, the introduction of 4-bromopyridine into self-assembled coordination systems with metal ions has led to the formation of three-dimensional cyanido-bridged networks. alfa-chemistry.com Some of these materials have been shown to be rare examples of magnets based on chiral molecules, where the chirality is induced by the 4-bromopyridine ligands. alfa-chemistry.com These findings suggest that this compound could similarly be employed as a building block for creating novel functional materials with unique magnetic, optical, or electronic properties.
Ligands for Heterogeneous Catalysis
In the field of heterogeneous catalysis, this compound and its derivatives are utilized in the synthesis of specialized ligands. These ligands are crucial components of catalysts that are in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. The pyridine-based structure can coordinate with metal centers, influencing the catalyst's activity and selectivity.
Research has shown that pyridazine derivatives can be used to create ligands for various catalytic systems. For instance, they can be incorporated into pincer ligands, which are multidentate ligands that bind to a metal in a pincer-like fashion. These complexes have applications in C-H bond activation reactions. researchgate.net The synthesis of these ligands often involves cross-coupling reactions where the bromine atom on the pyridazine ring is substituted. researchgate.net
Furthermore, lanthanide-based nanoparticles have been explored as Lewis acid catalysts, and their effectiveness can be enhanced by using chiral ligands. ntu.edu.sg While the direct use of this compound as a ligand in this specific context is not detailed, the synthesis of chiral ligands often involves pyridine-based scaffolds. For example, (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has been used in conjunction with ytterbium fluoride (B91410) (YbF3) nanoparticles for catalytic reactions. ntu.edu.sg This highlights the role of bromopyridine derivatives in constructing complex ligands for advanced catalytic processes. The stability and catalytic activity of such systems can be fine-tuned by modifying the ligand structure, where the pyridazine moiety plays a key role. rsc.org
Components in Supramolecular Chemistry
The structure of this compound lends itself to applications in supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding.
Pyridazine and its derivatives are recognized as valuable building blocks for creating complex supramolecular architectures. cmu.edumdpi.com The synthesis of ligands for metallosupramolecular assemblies often utilizes pyridazine-based molecules. cmu.edu For example, 2,6-bis(trimethyltin)pyridine has been used as a central building block in Stille-type coupling reactions to create bipyridines and terpyridines, which are fundamental components of many supramolecular structures. cmu.edu
The bromine atom in bromopyridine derivatives can play a dual role in forming supramolecular structures. It can exhibit both electrophilic and nucleophilic character, participating in C-Br···Cl interactions and Cu···(π)Br interactions in copper(II) coordination polymers. clarku.edu This ability to form specific intermolecular interactions makes bromopyridines useful in directing the self-assembly of molecules into desired architectures. The investigation of compounds like 6-bromopyridine-2-carbaldehyde (B14951) highlights the importance of the bromine substituent in determining the crystal structure of the compound. mdpi.com
Nonlinear Optical (NLO) and Photovoltaic Materials
This compound derivatives are investigated for their potential in nonlinear optical (NLO) and photovoltaic materials. NLO materials have applications in technologies like optical data storage and telecommunications, while photovoltaic materials are essential for solar cells.
In the realm of NLO materials, the focus is often on creating "push-pull" chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The pyridazine ring can be incorporated into these systems to modulate their electronic properties. Research has explored the synthesis of NLO chromophores based on 6-substituted-3-bromopyridine building blocks. academie-sciences.fr These building blocks allow for the flexible design of chromophores with tailored optical properties through reactions like the Suzuki cross-coupling. academie-sciences.fr The resulting materials, often incorporated into polymers, can exhibit significant second-order NLO effects. acs.org
In the context of photovoltaic materials, particularly for dye-sensitized solar cells (DSSCs), pyridazine derivatives can be part of the molecular structure of organic dyes (sensitizers). These dyes absorb light and inject electrons into a semiconductor material, generating an electric current. The design of efficient photosensitizers is crucial for the performance of DSSCs. mdpi.com While the direct use of this compound is not always specified, the synthesis of novel photosensitizers often involves pyridine-based heterocycles. For example, new pyrazine-based organic photosensitizers have been developed for DSSCs. mdpi.com Furthermore, the development of carbazole (B46965) and bipyridine copolymers as novel photovoltaic materials highlights the importance of nitrogen-containing heterocycles in this field. researchgate.net
Organic Fluorophores for Organic Light Emitting Diodes (OLEDs)
In the development of Organic Light Emitting Diodes (OLEDs), organic fluorophores are essential components that emit light when an electric current is passed through them. This compound derivatives can serve as building blocks for these fluorophores, influencing their emission color and efficiency.
The design of highly efficient and stable blue-emitting materials remains a significant challenge in OLED technology. scispace.com Pyridine-containing structures are often incorporated into the design of these fluorophores. For instance, research has focused on developing novel near-ultraviolet (NUV) fluorescent materials based on classic fluorophores, which can be building blocks for more complex emitting molecules. researchgate.net
Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This property is highly desirable for OLED applications, as it can overcome the aggregation-caused quenching (ACQ) effect often observed in solid-state devices. sigmaaldrich.com While the direct use of this compound in AIEgens is not explicitly detailed in the provided context, the synthesis of novel fluorophores often involves halogenated aromatic compounds. For example, a near-infrared (NIR) fluorophore, (E)-4-(7-(4-bromophenyl)imino) methyl)benzo[C] chemimpex.comnetascientific.comthiadiazol-4-yl)-N,N-dimethylaniline (BrBTN), has been developed, demonstrating the utility of brominated aromatic compounds in creating emissive materials. rsc.org
Dye Sensitizers
Pyridazine and its derivatives can be incorporated into the structure of these dyes. The synthesis of new organic sensitizers often involves pyridine-based building blocks. For example, a new type of organic sensitizer (B1316253) using pyridine-N-oxide as an anchoring group has been developed. rsc.org The synthesis of these sensitizers can involve Suzuki coupling reactions with bromopyridine derivatives. rsc.org
The performance of a DSSC is influenced by factors such as the dye's absorption spectrum, its ability to inject electrons into the semiconductor (typically TiO2), and its stability. Researchers are continuously designing and synthesizing new dyes to improve these properties. Ruthenium-based complexes have been a mainstay in DSSC technology, but there is a growing interest in purely organic dyes due to their potential for lower cost and greater molecular design flexibility. dyenamo.setcichemicals.com The development of pyrazine-based organic photosensitizers for DSSCs further illustrates the importance of nitrogen-containing heterocycles in this field. mdpi.com
Agrochemical Research and Development
This compound and its derivatives are also significant in the field of agrochemical research and development. Their chemical properties make them useful intermediates in the synthesis of new pesticides and herbicides. datavagyanik.com
Formulation of Pesticides and Herbicides
The formulation of a pesticide or herbicide involves combining the active ingredient with other substances to create a product that is effective, stable, and easy to apply. agritraining.co.za These additional components, known as adjuvants, can include solvents, emulsifiers, surfactants, and stabilizing agents. cutm.ac.in
This compound itself is not typically the active ingredient but serves as a crucial building block in the synthesis of more complex molecules that have pesticidal or herbicidal activity. datavagyanik.com The inclusion of the pyridazine ring and the bromine atom can influence the biological activity of the final compound. For example, various bromopyridine derivatives are used in the formulation of agrochemicals, contributing to the development of more effective and, in some cases, more environmentally friendly crop protection agents. netascientific.comchemimpex.com
Research in this area focuses on creating new active ingredients with improved efficacy and selectivity. The versatility of bromopyridine derivatives in organic synthesis allows chemists to create a wide range of new chemical entities for screening as potential pesticides and herbicides. chemimpex.com For instance, 1-alkyl-3-phenylpyridinium salts, which can be synthesized from bromopyridine intermediates, have been investigated for their herbicidal properties. epo.org The development of advanced agrochemicals is a key area of research, with a demand for both high-purity and standard-purity grades of intermediates like 4-bromopyridine hydrochloride for use in pharmaceuticals and agrochemicals, respectively. datavagyanik.com
Biochemical Applications and Mechanistic Studies
The unique structure of the this compound moiety allows it to serve as a versatile tool in biochemical and mechanistic studies. Its applications range from investigating enzyme functions to covalently modifying proteins for further analysis.
Derivatives of this compound are utilized as chemical probes to investigate the function and behavior of enzymes. For instance, 4-bromopyridazin-3-amine (B3233346) has been employed in biochemical assays to study the activities of enzymes and their interactions with other proteins. The mechanism of action often involves the modulation of a target enzyme's activity. This modulation can occur through non-covalent interactions, such as hydrogen bonding or electrostatic interactions, facilitated by the bromine atom and the nitrogen atoms within the pyridazine ring.
In a broader context, halo-azines (a class that includes this compound) are of significant interest for enzyme inhibition studies. Research on the related compound class, 4-halopyridines, has shown that these molecules can act as inactivators for specific enzymes. One notable example is the inactivation of human dimethylarginine dimethylaminohydrolase-1 (DDAH1), an enzyme involved in the regulation of nitric oxide synthesis. nih.govnih.gov This inhibitory action is achieved through a covalent modification of a cysteine residue in the enzyme's active site. nih.govnih.gov Such studies provide a framework for how this compound could be investigated as a potential enzyme inhibitor.
Chemical probes are essential for elucidating complex biochemical pathways. While specific pathways probed by this compound itself are not extensively documented in public literature, its derivatives are recognized for their potential in this area. The way a compound like 4-bromopyridazin-3-amine interacts with molecular targets such as enzymes or receptors can vary significantly depending on the specific biological system under investigation. By observing the downstream effects of these interactions, researchers can infer the role of the targeted proteins in various cellular pathways.
One study noted that a library of electrophilic heterocycles, which included this compound, was screened for inhibition of DDAH, identifying it as a potential inactivator. researchgate.net Such screening campaigns are a common first step in identifying tools to probe the function of specific enzymes within their broader metabolic or signaling pathways. The ability to selectively inhibit an enzyme allows researchers to study the consequences of its functional absence, thereby mapping its role in cellular processes.
A sophisticated application of compounds containing a halo-azine motif is in the selective covalent modification of proteins. Research has focused heavily on the related 4-halopyridines, which have been developed as "switchable" covalent modifiers. nih.govnih.gov This strategy leverages a fascinating mechanism where the compound's reactivity is "switched on" upon binding to its protein target. nih.govfigshare.com
The core principle is that the 4-halopyridine is relatively unreactive, or "quiescent," toward biological nucleophiles like the thiol group of glutathione (B108866) in the cellular environment. nih.gov However, when it binds to the active site of a target enzyme, its properties can change dramatically. In the case of DDAH1, the enzyme's active site contains an aspartate residue that can stabilize the protonated, or pyridinium (B92312), form of the 4-halopyridine. nih.govnih.govfigshare.com This protonation acts as a switch, dramatically increasing the electrophilicity of the pyridine (B92270) ring and rendering it highly reactive towards a nearby nucleophilic cysteine residue. nih.gov The subsequent reaction forms an irreversible covalent bond between the compound and the enzyme, effectively inactivating it. figshare.com
The reactivity of these "switchable" electrophiles can be compared to standard alkylating agents. In its unreactive state, 4-chloropyridine (B1293800) (a 4-halopyridine) shows reactivity similar to acrylamide. nih.govnih.gov Upon protonation, its reactivity is enhanced by approximately 4,500-fold, becoming comparable to that of the highly reactive iodoacetamide. nih.gov This catalysis-dependent modification, requiring a folded protein active site, ensures high selectivity for the target protein over other proteins in the proteome. nih.govnih.gov This elegant mechanism makes 4-halopyridines and, by extension, potentially this compound, attractive scaffolds for developing highly selective chemical probes and inhibitors. nih.gov
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound | 17888927 |
| 4-Bromopyridazin-3-amine | 135310133 |
| 4-chloropyridine | 12288 |
| 4-bromopyridine | 14268 |
| Glutathione | 124886 |
| Iodoacetamide | 3727 |
| Acrylamide | 6579 |
| Cysteine | 5862 |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Analysis of 4-Bromopyridazine and its Derivatives
Infrared (IR) Spectroscopy
For the parent pyridazine (B1198779) molecule, vibrational spectra have been extensively studied, providing a basis for understanding its derivatives. core.ac.uk In a study on diazines isolated in solid argon, the vibrational spectrum of pyridazine was reported and discussed with the support of DFT calculations. core.ac.uk
A study involving the synthesis of 3-aminopyridazine (B1208633) libraries starting from 4-bromo-pyridazine-3,6-dione utilized IR spectroscopy to characterize the synthesized compounds. researchgate.net This indicates that the technique is crucial for confirming the structural integrity of substituted pyridazine systems.
Raman Spectroscopy
Raman spectroscopy provides information on molecular vibrations, similar to IR spectroscopy, but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Detailed experimental Raman spectra for this compound are not found in the available search results. However, the Raman spectra of the parent pyridazine and other derivatives like 2-amino-5-chloropyridine (B124133) have been studied, often in conjunction with FT-IR and theoretical calculations to provide a complete vibrational analysis. core.ac.uk Such studies help in assigning the fundamental vibrational modes of the heterocyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
For a derivative, 4-bromo-pyridazine-3,6-dione , NMR spectroscopy was employed to characterize intermediates in the synthesis of 3-aminopyridazine libraries. researchgate.net For instance, the ¹H NMR and ¹³C NMR spectra were recorded on Bruker spectrometers to confirm the structures of O-tosyl derivatives and the products of subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, providing precise information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net
Mass Spectrometry (MS, HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For the derivative This compound-3,6-diol , GC-MS data is available from the NIST Mass Spectrometry Data Center. nih.gov This information is crucial for confirming the molecular mass and elemental composition of such derivatives.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions between energy levels. msu.edu This technique is useful for investigating conjugated systems.
While specific UV-Vis data for this compound is not available, studies on related phthalocyanine (B1677752) derivatives containing pyridazine moieties show characteristic Q band absorptions in the 600-750 nm region, which are ascribed to π→π* transitions. researchgate.net This suggests that pyridazine derivatives have distinct electronic absorption properties that can be analyzed by this method.
Crystallography and Solid-State Characterization
X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid.
A comprehensive search did not yield any specific crystal structure data for this compound itself. However, crystallographic studies have been performed on numerous derivatives of brominated pyridines and pyridazines, confirming their molecular geometry and intermolecular interactions in the solid state. For example, the crystal structures of complexes involving 3-bromopyridine (B30812) and 4-bromopyridine (B75155) have been investigated, revealing details about coordination chemistry, halogen bonding, and hydrogen bonding interactions that dictate their supramolecular assembly. rsc.orgresearchgate.net Such studies are vital for understanding the solid-state properties and for the rational design of new materials.
X-ray Diffraction Studies
Information regarding the single-crystal X-ray diffraction of this compound, which would include data such as its crystal system, space group, unit cell dimensions, and atomic coordinates, is not available in the public domain. Although X-ray diffraction is a standard method for elucidating the three-dimensional structure of crystalline solids, it appears that such an analysis has not been published for this particular compound.
For related compounds, such as isomers or derivatives, crystallographic data does exist. For instance, studies on various coordination complexes and substituted pyridine (B92270) or pyrimidine (B1678525) compounds often include X-ray diffraction data. nih.goviucr.org However, this information is not directly applicable to the parent compound, this compound.
Intermolecular Interactions in the Crystalline Phase
Without the crystal structure data from X-ray diffraction, a definitive analysis of the intermolecular interactions in the crystalline phase of this compound cannot be conducted. The types and geometries of interactions such as halogen bonding, hydrogen bonding, and π-π stacking are all dependent on the precise arrangement of molecules within the crystal lattice. While theoretical calculations could predict potential interactions, experimental validation through crystallographic studies is essential for a conclusive understanding.
Research on other halogenated heterocycles suggests that bromine atoms can participate in significant halogen bonding, which can influence the packing of molecules in the solid state. However, the specific nature of these interactions in this compound remains uncharacterized.
Computational and Theoretical Modeling of 4 Bromopyridazine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ekb.eg It has been widely applied to study halogenated pyridine (B92270) and pyridazine (B1198779) derivatives, providing accurate predictions of their molecular properties. uniba.skjchps.comsioc-journal.cn
The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. cnr.it For 4-Bromopyridazine, this involves calculating the electronic energy at various atomic arrangements to find the structure with the lowest possible energy (a minimum on the potential energy surface). uctm.edu DFT methods, particularly hybrid functionals like B3LYP, are commonly used for this purpose in conjunction with a basis set to approximate the molecular orbitals. uctm.eduresearchgate.net The optimization process yields key structural parameters such as bond lengths and bond angles. While specific experimental crystal structure data for this compound is not detailed in the provided results, typical optimized parameters can be reliably predicted based on DFT calculations performed on similar heterocyclic molecules. uctm.eduorientjchem.org
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C3-C4 | ~1.40 Å |
| C4-C5 | ~1.39 Å | |
| C5-C6 | ~1.38 Å | |
| N1-N2 | ~1.34 Å | |
| N1-C6 | ~1.33 Å | |
| N2-C3 | ~1.33 Å | |
| C4-Br | ~1.90 Å | |
| Bond Angles | N2-C3-C4 | ~120° |
| C3-C4-C5 | ~118° | |
| C4-C5-C6 | ~119° | |
| N1-C6-C5 | ~122° | |
| C6-N1-N2 | ~119° | |
| C3-N2-N1 | ~122° |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. aip.orgmdpi.com After geometry optimization, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. uctm.edumdpi.com These theoretical frequencies often systematically deviate from experimental values due to the approximations inherent in the method and the neglect of anharmonicity. mdpi.com To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor. aip.orgmdpi.com
The analysis of these calculated vibrations allows for the assignment of specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes of the pyridazine ring and the C-Br bond. jchps.comscience.gov This process is crucial for interpreting experimental IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| C-H stretching | 3050-3150 | Aromatic C-H stretch |
| C=C/C=N stretching | 1400-1600 | Pyridazine ring stretching |
| C-H in-plane bending | 1100-1300 | Aromatic C-H bend |
| C-C stretching | 950-1050 | Ring C-C stretch |
| C-Br stretching | 500-650 | C-Br stretch |
| Ring torsion | 400-600 | Out-of-plane ring deformation |
Note: These are representative frequency ranges. Precise values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). The assignments are based on known vibrational modes for similar molecules. sioc-journal.cnresearchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, typically defined by a constant electron density contour. uni-muenchen.de Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. orientjchem.orgnih.gov
Blue: Regions of most positive potential, electron-poor, indicating sites susceptible to nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net The region around the bromine atom would also exhibit negative potential, while the hydrogen atoms would be associated with positive (blue or green-blue) potential. mdpi.com
Calculating the distribution of electron charge among the atoms in a molecule provides insight into its electronic properties and reactivity. researchgate.net Several methods are used for this, with Mulliken population analysis being one of the most common, although methods like Hirshfeld and Voronoi are also used. researchgate.netscm.com These calculations partition the total electron density among the constituent atoms. scm.com
In this compound, the electronegative nitrogen and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. The precise values depend on the calculation method and basis set used. researchgate.net This charge distribution influences the molecule's dipole moment, polarizability, and intermolecular interactions.
Table 3: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| N1 | -0.25 |
| N2 | -0.24 |
| C3 | +0.10 |
| C4 | +0.05 |
| C5 | +0.08 |
| C6 | +0.11 |
| Br | -0.15 |
Note: These values are illustrative and represent a plausible charge distribution based on the principles of Mulliken analysis. Actual values would be derived from a specific quantum chemical calculation. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis
Molecular Dynamics Simulations (Implicit in general theoretical studies)
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time by numerically solving Newton's equations of motion. readthedocs.io While DFT provides information on static, optimized structures, MD explores the conformational landscape and dynamic behavior of molecules in various environments (e.g., in solution or as a liquid). ekb.egreadthedocs.io
For this compound, MD simulations could be used to study its diffusion in different solvents, its interaction with other molecules, or its behavior at different temperatures and pressures. Although specific MD studies focused solely on this compound are not prevalent in the provided search results, the methodology is well-established for similar pyridine derivatives and other small organic molecules. uq.edu.au Such simulations rely on a force field, a set of parameters and equations that defines the potential energy of the system.
Quantum Chemical Methods and Basis Sets
The accuracy of any computational study depends critically on the chosen quantum chemical method and basis set. numberanalytics.comrsc.org
Quantum Chemical Methods:
Hartree-Fock (HF): An early ab initio method that provides a good starting point but neglects electron correlation, which can be a significant limitation. numberanalytics.com
Density Functional Theory (DFT): A widely used method that includes a degree of electron correlation through an exchange-correlation functional (e.g., B3LYP, PBE0). It offers a good balance of accuracy and computational cost for many systems. numberanalytics.comrsc.org
Post-Hartree-Fock Methods: More computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) offer higher accuracy by systematically improving upon the HF solution. numberanalytics.com
Basis Sets: A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to build the molecular orbitals. wikipedia.orgq-chem.com The size and flexibility of the basis set determine the quality of the calculation. Common families include:
Pople Basis Sets: (e.g., 6-31G, 6-311+G(d,p)) These are widely used and offer a hierarchical way to improve accuracy by adding polarization functions (d,p) and diffuse functions (+). gaussian.com
Dunning's Correlation-Consistent Basis Sets: (e.g., cc-pVDZ, aug-cc-pVTZ) These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. wikipedia.org
Karlsruhe Basis Sets: (e.g., def2-SVP, def2-TZVP) These are another family of well-balanced and efficient basis sets. wikipedia.org
The selection of a method and basis set, such as B3LYP/6-311++G(d,p), represents a common and reliable choice for obtaining accurate geometries and vibrational frequencies for molecules like this compound. sioc-journal.cnmdpi.commdpi.com
Prediction of Reactivity and Selectivity
Computational and theoretical modeling serves as a powerful tool for predicting the chemical behavior of this compound, offering insights into its reactivity and the selectivity of its reactions. pitt.eduschrodinger.com Methods such as Density Functional Theory (DFT) are widely employed to calculate a variety of molecular properties and reactivity descriptors that help in understanding and foreseeing reaction outcomes. researchgate.netbohrium.com
Global and Local Reactivity Descriptors
The reactivity of this compound can be quantified using global reactivity descriptors derived from conceptual DFT. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity as less energy is required to excite an electron to a higher energy state. bohrium.comlibretexts.org
Other key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, representing the molecule's capacity to receive electrons.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge.
DFT studies on substituted pyridines have been used to calculate these parameters and predict their nucleophilic character. ias.ac.in For instance, a study calculated the gas-phase global nucleophilicity values for 4-substituted pyridines, providing a quantitative measure of their reactivity. ias.ac.in
| Compound | Method | Global Nucleophilicity (eV) |
|---|---|---|
| 4-Bromopyridine (B75155) | Method II | 0.59 |
| 4-Bromopyridine | Method IV | 1.66 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting regioselectivity. It visualizes the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bohrium.comacs.org In the context of this compound, the MEP map would highlight the nitrogen atoms as regions of negative potential (nucleophilic centers) due to their lone pairs of electrons, while the carbon and hydrogen atoms would exhibit positive potential (electrophilic centers). The bromine atom's region would show a complex potential due to its electronegativity and the σ-hole phenomenon, influencing its interaction with incoming reagents.
Predicting Regioselectivity in Reactions
Computational models are instrumental in predicting the site-selectivity of reactions involving this compound and its derivatives.
Nucleophilic Aromatic Substitution (SNAr): For molecules containing multiple halogen atoms, such as 2-chloro-4-bromopyridine, DFT calculations can predict which site is more susceptible to nucleophilic attack. This is achieved by calculating the activation energies for the substitution at each position. Transition state calculations for the SNAr reaction of 2-chloro-4-bromopyridine with a nucleophile (deprotonated benzyl (B1604629) alcohol) in a DMSO solvent model showed that a concerted pathway is followed. rsc.org By comparing the energy barriers for the attack at the C-Cl and C-Br positions, the model can predict the major product. rsc.org
Heck Coupling Reactions: Transformer-based computational models have been used to predict the regioselectivity of Heck coupling reactions. chemrxiv.org For a reaction between 4-bromopyridine and an alkene like hex-1-en-3-one, the model can predict that the new carbon-carbon bond will form at the β-position of the alkene due to the electronic effects of the carbonyl group and steric hindrance. chemrxiv.org
Aryne Chemistry: In reactions involving pyridyne intermediates, computational models like the aryne distortion model combined with DFT calculations can predict the site of nucleophilic attack. For a 5-bromo-3,4-pyridyne, calculations predicted a reversal of selectivity compared to the unsubstituted 3,4-pyridyne, favoring nucleophilic addition at the C3 position. nih.gov This prediction was subsequently confirmed by experimental results, which showed a clear preference for the C3 adduct. nih.gov
The table below summarizes the predicted versus experimental regioselectivity for the reaction of 5-bromo-3,4-pyridyne with various trapping agents.
| Entry | Trapping Agent | Predicted Selectivity | Experimental Product Ratio (C3:C4) |
|---|---|---|---|
| 1 | N-Methylaniline | C3 favored | 5.8:1 |
| 2 | Morpholine | C3 favored | 2.9:1 |
These computational approaches provide a framework for understanding the intrinsic electronic and structural factors that govern the reactivity and selectivity of this compound, enabling chemists to predict reaction outcomes and design more efficient synthetic routes. chemrxiv.org
Future Perspectives and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Key Applications of AI/ML in 4-Bromopyridazine Synthesis:
Retrosynthesis and Reaction Prediction: AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways for complex molecules derived from this compound. nottingham.ac.uk These models can predict reaction outcomes, yields, and optimal conditions, thereby reducing the need for extensive empirical experimentation. nottingham.ac.ukresearchgate.net
High-Throughput Screening: Machine learning models can be trained to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. scienceopen.com This allows for the rapid identification of promising lead compounds for further investigation.
Process Optimization: AI can be employed to optimize reaction parameters in real-time, leading to improved yields, reduced waste, and enhanced safety in the production of this compound-based compounds. pharmafeatures.com
Development of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical and chemical industries. ijsetpub.commdpi.com For the synthesis and functionalization of this compound, there is a significant opportunity to develop more environmentally benign methodologies.
Focus Areas for Green Chemistry in this compound Synthesis:
Use of Greener Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key objective. ijsetpub.commdpi.com
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis and flow chemistry can significantly reduce the energy consumption of reactions involving this compound. ijsetpub.comijnc.ir
Catalysis: The development of highly efficient and recyclable catalysts can minimize waste and improve the atom economy of synthetic transformations. nih.govresearchgate.net
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the pyridazine (B1198779) core can contribute to a more sustainable chemical industry. ijsetpub.comnih.gov
By embracing these green chemistry principles, the environmental footprint associated with the production of this compound and its derivatives can be substantially reduced. researchgate.net
Novel Catalyst Development for Pyridazine Functionalization
The development of novel and efficient catalysts is crucial for expanding the synthetic utility of this compound. uni-muenchen.de Research in this area is focused on creating catalysts that offer high regioselectivity, broad substrate scope, and tolerance to various functional groups.
Emerging Trends in Catalyst Development:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely used for the functionalization of pyridazines. researchgate.netmdpi.com Ongoing research aims to develop more active and versatile palladium catalysts, as well as catalysts based on other transition metals like nickel and copper. uni-muenchen.denih.gov
Photocatalysis: Light-promoted reactions offer a mild and environmentally friendly alternative to traditional synthetic methods. organic-chemistry.org The development of novel photocatalysts could enable new types of transformations for this compound.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free approach to pyridazine functionalization, which is highly desirable in pharmaceutical synthesis.
These advancements in catalysis will provide chemists with more powerful tools to selectively modify the pyridazine ring, enabling the synthesis of a wider range of complex molecules. organic-chemistry.org
Advanced Applications in Bio-Inspired Catalysis
Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. nih.gov Bio-inspired catalysis seeks to mimic the function of enzymes to perform complex chemical transformations under mild conditions. nih.govmdpi.com
Potential Applications in this compound Chemistry:
Enzyme-Mimicking Catalysts: Researchers are developing synthetic catalysts that incorporate key structural features of enzyme active sites. nih.gov These bio-inspired catalysts could be used for the selective functionalization of this compound.
Artificial Metalloenzymes: The incorporation of metal complexes into protein scaffolds can create artificial metalloenzymes with novel catalytic activities. msstate.edu Such systems could be engineered to perform specific reactions on pyridazine substrates.
Catalytic Nanomaterials: Nanomaterials, such as gold nanoparticles, can exhibit enzyme-like catalytic properties and can be utilized in aqueous environments for reactions like the reduction of nitroarenes. mdpi.com
The development of bio-inspired catalysts offers a promising avenue for achieving unprecedented levels of selectivity and efficiency in the synthesis of this compound derivatives. acs.org
Exploration of New Pharmacological Targets and Therapeutic Modalities
The pyridazine scaffold is a well-established pharmacophore found in numerous approved drugs. wikipedia.org However, the exploration of new pharmacological targets and therapeutic modalities for this compound derivatives remains an active area of research.
Future Directions in Drug Discovery:
Targeting Novel Pathways: Researchers are investigating the potential of pyridinone-containing molecules to modulate the activity of new therapeutic targets, such as protein tyrosine kinases and histone deacetylases. frontiersin.org
Multimodal Drug Discovery: The development of drugs that can interact with multiple targets simultaneously is a growing trend in drug discovery. revvitysignals.com The versatile nature of the pyridazine scaffold makes it an attractive platform for the design of such multi-target ligands.
New Therapeutic Areas: While pyridazine derivatives have shown efficacy in areas like oncology and cardiovascular disease, there is potential to explore their application in other therapeutic areas, such as neurodegenerative and infectious diseases. wikipedia.orgnih.gov
Personalized Medicine: The ability to fine-tune the properties of pyridazine derivatives through chemical modification makes them suitable for the development of personalized medicines tailored to individual patient needs. mdpi.com
The continued exploration of the chemical space around the this compound core is likely to yield new drug candidates with improved efficacy and novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromopyridazine, and how can researchers optimize reaction yields?
- Methodology : this compound is typically synthesized via bromination of pyridazine derivatives using brominating agents (e.g., ) under controlled conditions. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in anhydrous solvents), and catalysts (e.g., Lewis acids) . Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization or column chromatography. Yield optimization may require iterative testing of reaction parameters .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data to confirm substituent positions and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (, MW 157.95) via ESI-MS or GC-MS .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- First Aid : Immediate flushing of eyes (15 min with water) and skin (soap/water for 15 min) if exposed. Contaminated clothing must be removed and washed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic outcomes for this compound derivatives?
- Methodology :
- Systematic Variation : Test conflicting reaction conditions (e.g., solvent polarity, temperature gradients) to identify critical variables .
- Reproducibility Checks : Replicate published protocols while documenting deviations (e.g., moisture sensitivity, catalyst purity) .
- Data Cross-Validation : Use complementary techniques (e.g., XRD for crystal structure validation) to confirm product identity .
Q. What strategies elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodology :
- Isotopic Labeling : Introduce - or -labeled reagents to track bond formation/cleavage via NMR .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and reaction pathways .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., catalyst loading) to infer mechanistic steps .
Q. How can this compound be leveraged to design novel pharmacophores for antiviral agents?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., amino, nitro groups) and test against viral targets (e.g., HCV NS5B polymerase) .
- Molecular Docking : Screen this compound analogs against viral enzyme active sites (e.g., protease or polymerase) to predict binding affinity .
- In Vitro Assays : Evaluate cytotoxicity and antiviral efficacy in cell culture models (e.g., EC determination) .
Q. What experimental designs mitigate side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Use temporary protecting groups (e.g., Boc for amines) to direct reactivity .
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh)) for selectivity in Suzuki-Miyaura couplings .
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions .
Methodological Frameworks for Research Design
Q. How can researchers apply the FINER criteria to studies involving this compound?
- Methodology :
- Feasibility : Assess reagent availability, synthetic complexity, and instrumentation access .
- Novelty : Identify gaps (e.g., understudied biological targets) through systematic literature reviews .
- Ethical Compliance : Ensure safe disposal of brominated waste per institutional guidelines .
Q. What pitfalls should researchers avoid when formulating hypotheses about this compound reactivity?
- Methodology :
- Overgeneralization : Avoid assuming reactivity parallels similar compounds (e.g., 2-Bromopyridine) without empirical validation .
- Ignoring Solvent Effects : Document solvent polarity and proticity, as they significantly influence bromopyridazine stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
